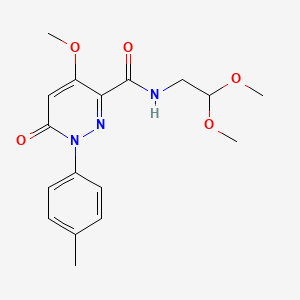

N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-11-5-7-12(8-6-11)20-14(21)9-13(23-2)16(19-20)17(22)18-10-15(24-3)25-4/h5-9,15H,10H2,1-4H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZHCFPRHWQCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 6-Oxopyridazine Core

The synthesis of the pyridazine ring is critical. A common approach involves condensation reactions or cyclization of precursors.

Method A: Condensation of 1,4-Dicarbonyl Precursors

Pyridazine derivatives are often synthesized from 1,4-dicarbonyl compounds and hydrazines. For example:

- Starting Materials : A 1,4-dicarbonyl precursor (e.g., 3,6-dimethyl-1,4-dioxane-2,5-dione) reacts with hydrazine hydrate to form the pyridazine ring.

- Oxidation : The 6-oxo group may form via oxidation of a hydroxyl intermediate or through directed cyclization under acidic/basic conditions.

Method B: Cyclization via Hydrazine Derivatives

Alternative routes use hydrazine derivatives to form the pyridazine ring. For instance:

Synthesis of N-(2,2-Dimethoxyethyl)amine

This amine is a key intermediate. Its synthesis involves:

- Protection/Deprotection : Reaction of 2,2-dimethoxyethylamine with a protecting group (e.g., tert-butyloxycarbonyl) followed by deprotection.

Optimized Reaction Conditions

Challenges and Solutions

- Regioselectivity : Ensuring the 6-oxo group forms at the correct position may require directed cyclization or steric control.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for coupling steps.

- Purification : Column chromatography or recrystallization is essential to isolate the final product from byproducts.

Analytical Characterization

The compound is characterized by:

- 1H/13C NMR : Confirms the pyridazine ring, carboxamide proton, and methoxy groups.

- IR Spectroscopy : Peaks for C=O (amide, ~1680 cm⁻¹) and C=N (pyridazine, ~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at [M+H]⁺ = 383.5 (e.g., PubChem CID 45485040).

Alternative Approaches

One-Pot Reactions :

Using catalysts like 3-aminopropyltriethoxysilane (APTS) can streamline synthesis, as seen in triazolopyrimidine syntheses.

Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., thienopyrimidine synthesis).

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves several steps, including the reaction of various reagents under controlled conditions. The process typically requires the use of solvents such as methanol and dichloromethane, followed by purification techniques to isolate the desired compound.

Antiviral Activity

One of the primary applications of this compound is its role as an intermediate in the synthesis of Dolutegravir, a potent HIV integrase inhibitor. Dolutegravir has been widely studied for its effectiveness in treating HIV infections. The compound's structure allows it to interact with viral integrase enzymes, preventing the integration of viral DNA into the host genome, which is crucial for viral replication.

| Application | Details |

|---|---|

| Antiviral | Intermediate for Dolutegravir synthesis; effective against HIV. |

| Mechanism | Inhibits viral integrase enzymes; prevents viral DNA integration. |

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant activity. Antioxidants are essential for neutralizing free radicals in biological systems, thereby reducing oxidative stress and potential cellular damage. Studies have shown that modifications to the molecular structure can enhance this property.

| Study Reference | Findings |

|---|---|

| [PubMed Study 1] | Demonstrated significant antioxidant activity in modified derivatives. |

| [PubMed Study 2] | Highlighted structure-activity relationships enhancing antioxidant effects. |

Case Study 1: Dolutegravir Synthesis

A detailed study published in a peer-reviewed journal described the synthesis pathway for Dolutegravir using this compound as a key intermediate. The research highlighted various reaction conditions that optimize yield and purity.

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant properties of this compound and its derivatives through various assays, including DPPH radical scavenging tests and ABTS assays. The results indicated that certain modifications significantly increased antioxidant capacity compared to baseline compounds.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyridazine Carboxamides

Biological Activity

N-(2,2-Dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the compound's synthesis, properties, and biological effects based on various research findings.

- Molecular Formula : C13H17N3O5

- Molecular Weight : 285.29 g/mol

- CAS Number : 1335210-23-5

- Physical Appearance : White to light yellow solid

- Solubility : Soluble in DMSO and methanol; slightly soluble in chloroform.

| Property | Value |

|---|---|

| Boiling Point | 474.1 ± 45.0 °C (Predicted) |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) |

| pKa | 5.56 ± 0.40 (Predicted) |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The detailed synthetic route includes reactions under controlled conditions to yield the final product with high purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of similar pyridazine derivatives against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies .

Anticancer Potential

Research has indicated that compounds with oxopyridazine structures show promising anticancer activity. A study focusing on related compounds reported that they inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Neuroprotective Effects

Preliminary findings suggest neuroprotective effects associated with pyridazine derivatives. Studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Antibacterial Activity

In a controlled experiment, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Screening

A series of in vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity compared to control treatments.

Q & A

Q. How can the molecular structure of N-(2,2-dimethoxyethyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide be confirmed experimentally?

Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY), Mass Spectrometry (MS) (high-resolution ESI-MS), and Infrared Spectroscopy (IR) . For example, X-ray crystallography (as demonstrated in ) resolves stereochemical details like Z-conformation of C=C bonds and intramolecular hydrogen bonds (e.g., N11–O24 interactions) . Computational validation via density functional theory (DFT) can further corroborate experimental data.

Q. What synthetic routes are viable for preparing this compound?

Synthesis typically involves:

- Stepwise functionalization : Start with pyridazine core formation via cyclocondensation of hydrazines with diketones, followed by carboxamide coupling using EDCI/HOBt or DCC.

- Protection/deprotection strategies : Use trimethylsilyl iodide for aldehyde deprotection (as in ) and K₂CO₃ for trifluoroacetamide removal .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency, while controlled temperatures (0–25°C) prevent side reactions .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) for purity (>95%).

- Thermogravimetric Analysis (TGA) to evaluate thermal stability.

- Dynamic Light Scattering (DLS) for solubility profiling in aqueous/organic buffers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological activity?

SAR studies should focus on:

- Functional group substitutions : Replace the 4-methoxy group with halogens (e.g., Cl, F) to enhance binding affinity to enzymes like kinases or proteases .

- Backbone rigidity : Introduce fused rings (e.g., imidazopyridinones, as in ) to restrict conformational flexibility and improve target selectivity .

- Hydrogen-bond donors/acceptors : Modify the dimethoxyethyl chain to strengthen interactions with catalytic residues (e.g., via MD simulations) .

Q. What experimental designs address contradictions in reported biological data?

- Dose-response normalization : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition) .

- Control for metabolic interference : Include liver microsome stability assays to rule out false positives from metabolite activity .

- Orthogonal validation : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) if conflicting cellular activity is observed .

Q. How can reaction conditions be optimized for scalability without compromising yield?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., carboxamide coupling) .

- DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios (e.g., THF:H₂O) and reaction times .

Q. What strategies mitigate solubility limitations in biological assays?

- Co-solvent systems : Use DMSO:PBS (≤0.1% DMSO) or cyclodextrin-based formulations.

- Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility, with enzymatic cleavage in vivo .

Methodological Challenges and Solutions

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Screen against databases like ChEMBL or PubChem using Glide or AutoDock Vina.

- ADMET profiling : Use QSAR models (e.g., SwissADME) to predict permeability, CYP inhibition, and hERG liability .

Q. What techniques resolve crystallographic disorder in X-ray structures?

- Twin refinement : Apply SHELXL or OLEX2 for datasets with overlapping lattices.

- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K with liquid N₂ cooling) .

Q. How to translate in vitro activity to in vivo efficacy?

- Pharmacokinetic bridging : Conduct cassette dosing in rodents to assess AUC (Area Under Curve) and Cmax.

- Tissue distribution studies : Use radiolabeled compounds (¹⁴C or ³H) to quantify target organ exposure .

Data Contradiction Analysis

Q. Discrepancies in enzymatic inhibition How to troubleshoot?

- Assay buffer variability : Compare Tris vs. HEPES buffers, which can alter enzyme kinetics.

- Redox interference : Add antioxidants (e.g., TCEP) to prevent compound oxidation during assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.